4,4-Difluoro-1-phenyl-7-oxabicyclo[4.1.0]heptane
Description
4,4-Difluoro-1-phenyl-7-oxabicyclo[4.1.0]heptane is a bicyclic epoxide derivative characterized by a phenyl group at position 1 and two fluorine atoms at position 4 of the bicyclo[4.1.0]heptane scaffold. The difluoro substitution likely enhances electron-withdrawing effects, influencing reactivity and stability compared to non-fluorinated analogs.
Properties
Molecular Formula |
C12H12F2O |
|---|---|
Molecular Weight |
210.22 g/mol |
IUPAC Name |
4,4-difluoro-1-phenyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C12H12F2O/c13-11(14)6-7-12(10(8-11)15-12)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
XQMNGANLLYCAJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C(O2)CC1(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-phenyl-7-oxabicyclo[4.1.0]heptane typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acids to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the Diels-Alder reaction and the availability of starting materials make it a viable option for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-phenyl-7-oxabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups
Biological Activity
4,4-Difluoro-1-phenyl-7-oxabicyclo[4.1.0]heptane is a bicyclic compound characterized by a unique structure that includes a 7-oxabicyclo[4.1.0]heptane core. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications.
The molecular formula for 4,4-Difluoro-1-phenyl-7-oxabicyclo[4.1.0]heptane is C12H12F2O, with a molecular weight of 210.22 g/mol. The compound can be synthesized through various methods, including Diels-Alder reactions involving furans and olefinic or acetylenic dienophiles .
| Property | Value |
|---|---|
| Molecular Formula | C12H12F2O |
| Molecular Weight | 210.22 g/mol |
| IUPAC Name | 4,4-difluoro-1-phenyl-7-oxabicyclo[4.1.0]heptane |
| InChI Key | XQMNGANLLYCAJU-UHFFFAOYSA-N |
Biological Activity
The biological activity of 4,4-Difluoro-1-phenyl-7-oxabicyclo[4.1.0]heptane has been explored in several studies, focusing on its pharmacological properties and potential therapeutic applications.
Antimicrobial Activity
Research has indicated that bicyclic compounds similar to 4,4-Difluoro-1-phenyl-7-oxabicyclo[4.1.0]heptane exhibit antimicrobial properties, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Case Studies
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of bicyclic compounds showed significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism was suggested to involve interference with cell wall synthesis and membrane integrity.
- Cytotoxicity Assessment : In vitro assays have shown that certain derivatives of this bicyclic compound exhibit cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. The cytotoxic mechanism was linked to the induction of apoptosis in targeted cells .
Synthesis and Reactions
The synthesis of 4,4-Difluoro-1-phenyl-7-oxabicyclo[4.1.0]heptane primarily involves the Diels-Alder reaction, which allows for the introduction of fluorine substituents that may enhance biological activity by improving binding affinity to biological targets .
Reaction Pathways
The compound can undergo various chemical transformations:
- Oxidation : This reaction can introduce additional functional groups that may enhance biological activity.
Comparison with Similar Compounds
1-Phenyl-7-oxabicyclo[4.1.0]heptane (Parent Compound)
- Molecular Formula : C₁₂H₁₄O (vs. C₁₂H₁₂F₂O for the difluoro analog) .
- Key Differences : Absence of fluorine atoms.
- Properties :
- Comparison : The difluoro substitution may increase electrophilicity of the epoxide ring, accelerating nucleophilic attacks. Fluorine’s inductive effect could also alter solubility (e.g., increased lipophilicity) and thermal stability.
7-Oxabicyclo[4.1.0]heptane (Base Structure)
- Molecular Formula : C₆H₁₀O .
- Key Differences : Lacks both phenyl and fluorine substituents.
- Properties :
- Comparison : The phenyl group in the target compound increases steric bulk and aromatic interactions, likely raising boiling points beyond 130°C. Fluorine atoms may further elevate boiling points due to dipole interactions.
3,4-Dibromo-7-oxabicyclo[4.1.0]heptane
- Molecular Formula : C₆H₈Br₂O .
- Key Differences : Bromine substituents vs. fluorine.
- Properties :
- Comparison : Fluorine’s electronegativity and smaller atomic radius compared to bromine result in stronger inductive effects but reduced leaving-group ability. This makes the difluoro analog less reactive in substitution reactions but more stable under acidic conditions.
4-Methylidene-1-(propan-2-yl)-7-oxabicyclo[4.1.0]heptane
- Molecular Formula : C₁₀H₁₆O .
- Key Differences : Isopropyl and methylidene substituents vs. phenyl and fluorine.
- Comparison : The phenyl group in the target compound may enhance π-π stacking in crystalline phases, affecting solubility and melting behavior. Fluorine’s electron-withdrawing nature could counteract steric effects by polarizing bonds.
3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane
- Molecular Formula : C₉H₁₄O₃ .
- Key Differences : Dioxolane substituent vs. phenyl/fluorine.
- Properties :
- Functional Groups: The dioxolane ring may participate in hydrolysis or acetal formation.
- Comparison : The target compound’s phenyl and fluorine groups increase hydrophobicity, making it less polar than the dioxolane derivative. This could influence solvent compatibility in synthetic applications.
Research Implications
- Safety Considerations : Unlike the dibromo analog, the difluoro compound is likely less hazardous due to fluorine’s stability, though flammability risks (similar to the parent epoxide) should be assessed .
- Knowledge Gaps: Experimental data on the target compound’s physical properties (e.g., melting/boiling points) and spectroscopic profiles are needed for precise comparisons.
Q & A
Q. What are the established synthetic routes for 4,4-difluoro-1-phenyl-7-oxabicyclo[4.1.0]heptane, and how can purity be optimized?
The compound can be synthesized via nucleophilic addition of a fluorinated aryl-Grignard reagent to cyclohexanone derivatives, followed by dehydration and Shi-epoxidation to form the bicyclic ether core . For purity optimization, column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and recrystallization in non-polar solvents (e.g., hexane) are recommended. Monitoring reaction progress via TLC with UV visualization is critical to isolate intermediates .
Q. How can spectroscopic methods (NMR, IR, MS) be used to characterize this compound?
- NMR : NMR is essential to confirm fluorine substitution patterns (δ -110 to -125 ppm for CF groups). NMR can resolve phenyl protons (δ 7.2–7.5 ppm) and bicyclic protons (δ 3.0–4.5 ppm for oxirane ring) .
- IR : Stretching vibrations at 1250–1100 cm (C-O-C in oxabicyclo) and 1500–1450 cm (C-F) confirm functional groups .
- MS : High-resolution ESI-MS should match the molecular formula (CHFO) with a molecular ion peak at m/z 217.08 .
Q. What safety precautions are necessary when handling this compound?
Due to its epoxide-like structure, the compound may be irritant and potentially mutagenic. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store under inert gas (N) at 2–8°C to prevent ring-opening reactions .
Advanced Research Questions
Q. How do the fluorinated substituents influence the compound’s reactivity in ring-opening reactions?
The electron-withdrawing nature of fluorine substituents increases electrophilicity of the oxirane ring, accelerating nucleophilic attacks (e.g., by amines or thiols). Kinetic studies comparing 4,4-difluoro derivatives with non-fluorinated analogs (e.g., 1-phenyl-7-oxabicyclo[4.1.0]heptane) via NMR or stopped-flow techniques can quantify rate enhancements .
Q. What experimental strategies can resolve contradictions in reported spectral data for bicyclic ethers?
If discrepancies arise (e.g., conflicting NMR shifts), cross-validate using:
Q. How can enantioselective synthesis of this compound be achieved?
Utilize asymmetric Shi-epoxidation with a chiral ketone catalyst (e.g., fructose-derived ketones) to control stereochemistry at the oxirane ring. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or NMR with chiral shift reagents .
Q. What methodologies are recommended for assessing in vitro toxicity of fluorinated bicyclic ethers?
Q. How can substituent effects on thermal stability be systematically studied?
Perform thermogravimetric analysis (TGA) under N atmosphere (heating rate 10°C/min) to compare decomposition temperatures of 4,4-difluoro derivatives with other analogs (e.g., 4-chloro or 4-methyl). Pair with DSC to identify phase transitions and computational studies (MD simulations) to correlate stability with substituent electronic profiles .
Methodological Notes
- Synthetic Reproducibility : Document Grignard reagent stoichiometry (1.2–1.5 eq) and epoxidation temperature (0–5°C) to minimize side reactions .
- Data Validation : Use NIST Standard Reference Data for spectral comparisons, ensuring instrument calibration with certified standards (e.g., tetramethylsilane for NMR) .
- Ethical Compliance : Adhere to institutional guidelines for toxicity testing and waste disposal of fluorinated organics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
